6,7-Dimethoxy-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
6,7-Dimethoxy-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core substituted with methoxy groups at positions 6 and 7, and a nitrophenoxy methyl group at position 1. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps. One common method includes the following steps:
Formation of the Isoquinoline Core: The initial step involves the synthesis of the tetrahydroisoquinoline core.
Introduction of Methoxy Groups: The methoxy groups at positions 6 and 7 are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Attachment of the Nitrophenoxy Methyl Group: The final step involves the nucleophilic substitution reaction where the nitrophenoxy methyl group is attached to the isoquinoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvents.
Substitution: 4-nitrophenol, formaldehyde, basic conditions (e.g., sodium hydroxide).
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amino-substituted tetrahydroisoquinoline derivatives.
Substitution: Various substituted tetrahydroisoquinoline derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound has been shown to inhibit enzymes such as HIV-1 reverse transcriptase by binding to the enzyme’s active site, preventing the replication of the virus.
Anticancer Activity: It exerts its anticancer effects by inducing apoptosis in cancer cells through the inhibition of key signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
6,7-Dimethoxy-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds:
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the nitrophenoxy methyl group, resulting in different biological activities and chemical reactivity.
6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline: Contains a quinoline core instead of a tetrahydroisoquinoline core, leading to variations in its chemical properties and applications.
5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione: Exhibits different biological activities, particularly in its mechanism of action against cancer cells.
Properties
Molecular Formula |
C18H20N2O5 |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C18H20N2O5/c1-23-17-9-12-7-8-19-16(15(12)10-18(17)24-2)11-25-14-5-3-13(4-6-14)20(21)22/h3-6,9-10,16,19H,7-8,11H2,1-2H3 |
InChI Key |
WMWABYMCPRZGDX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)COC3=CC=C(C=C3)[N+](=O)[O-])OC |
Origin of Product |
United States |
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